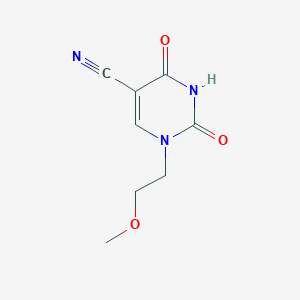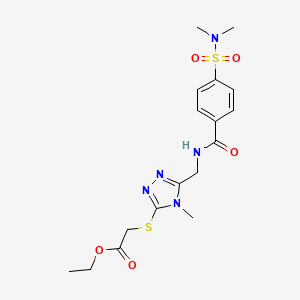![molecular formula C9H14N4O4 B2974012 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2,4-triazol-1-yl]acetic acid CAS No. 2248329-46-4](/img/structure/B2974012.png)
2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2,4-triazol-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2,4-triazol-1-yl]acetic acid, also known as MPA-TA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.
Mecanismo De Acción
2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2,4-triazol-1-yl]acetic acid acts as a competitive inhibitor of the interaction between the RING domain of E3 ubiquitin ligases and E2 ubiquitin-conjugating enzymes. It binds to the RING domain and prevents the recruitment of E2 enzymes, thereby inhibiting the ubiquitination process. 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2,4-triazol-1-yl]acetic acid has also been shown to disrupt the interaction between p53 and MDM2, leading to the stabilization of p53 and activation of its downstream targets.
Biochemical and Physiological Effects:
2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2,4-triazol-1-yl]acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by stabilizing p53 and inducing apoptosis. 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2,4-triazol-1-yl]acetic acid has also been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway. In addition, 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2,4-triazol-1-yl]acetic acid has been shown to improve glucose tolerance and insulin sensitivity in obese mice, suggesting its potential as a treatment for type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2,4-triazol-1-yl]acetic acid is its specificity for the RING domain of E3 ubiquitin ligases, making it a useful tool for studying the ubiquitination process. However, 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2,4-triazol-1-yl]acetic acid has a relatively low potency, which can limit its effectiveness in some experiments. In addition, 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2,4-triazol-1-yl]acetic acid has a short half-life in vivo, which can make it difficult to use in animal studies.
Direcciones Futuras
There are several future directions for research on 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2,4-triazol-1-yl]acetic acid. One area of interest is the development of more potent derivatives of 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2,4-triazol-1-yl]acetic acid that can be used in experiments with higher sensitivity. Another area of interest is the exploration of the potential therapeutic applications of 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2,4-triazol-1-yl]acetic acid, particularly in the treatment of cancer and diabetes. Finally, further research is needed to fully understand the mechanism of action of 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2,4-triazol-1-yl]acetic acid and its effects on various cellular pathways.
Métodos De Síntesis
The synthesis of 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2,4-triazol-1-yl]acetic acid involves the reaction of 3-amino-1,2,4-triazole with tert-butyl N-[(tert-butoxycarbonyl)amino]acetate in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then deprotected using trifluoroacetic acid (TFA) to yield 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2,4-triazol-1-yl]acetic acid.
Aplicaciones Científicas De Investigación
2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2,4-triazol-1-yl]acetic acid has been extensively used in biomedical research as a tool to study protein-protein interactions. It has been shown to inhibit the interaction between the RING domain of E3 ubiquitin ligases and E2 ubiquitin-conjugating enzymes, which plays a crucial role in the ubiquitination process. 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2,4-triazol-1-yl]acetic acid has also been used to study the interaction between the transcription factor p53 and the ubiquitin ligase MDM2, which regulates the stability of p53.
Propiedades
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-triazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c1-9(2,3)17-8(16)11-7-10-5-13(12-7)4-6(14)15/h5H,4H2,1-3H3,(H,14,15)(H,11,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYXSUBHVIINOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C=N1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-{[(tert-butoxy)carbonyl]amino}-1H-1,2,4-triazol-1-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7,8-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2973932.png)

![3-[3-(4-Fluorophenoxy)phenyl]-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2973937.png)


![N-[[3-(5-Methyl-1H-1,2,4-triazol-3-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2973946.png)


![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2973949.png)


![1-methyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2973952.png)